molecular formula C8H9ClF3N B13232479 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride

Cat. No.: B13232479
M. Wt: 211.61 g/mol
InChI Key: DNEQASMALGFTLQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride: is a chemical compound with the molecular formula C8H9ClF3N. It is known for its unique structure, which includes both fluorine and amine groups. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different oxidation states.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions include various fluorinated derivatives and amine compounds, which have significant applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)ethylamine Hydroiodide
  • 2-(2-Fluorophenyl)ethan-1-amine
  • 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride

Uniqueness

2,2-Difluoro-2-(4-fluorophenyl)ethan-1-amine hydrochloride is unique due to its dual fluorine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H9ClF3N

Molecular Weight

211.61 g/mol

IUPAC Name

2,2-difluoro-2-(4-fluorophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H8F3N.ClH/c9-7-3-1-6(2-4-7)8(10,11)5-12;/h1-4H,5,12H2;1H

InChI Key

DNEQASMALGFTLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(F)F)F.Cl

Origin of Product

United States

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